Mocpac

Epigenetics HDAC inhibitor screening Isoform selectivity

Generic HDAC substrates (Boc-Lys(Ac)-AMC, Z-MAL) generate composite signals from multiple Class I/II isoforms, preventing isoform-specific deconvolution without immunoprecipitation. MOCPAC provides substrate-level HDAC1 discrimination for direct activity quantification in mixed isoform environments. • Quantify HDAC1 catalytic activity directly in cell lysates-no immunoprecipitation or genetic knockdown required • Simultaneous HDAC1/HDAC6 profiling via validated UHPLC-MS method (Simões-Pires et al., 2017) using MOCPAC/BATCP co-incubation • ≥95% HPLC purity with batch-level Certificate of Analysis; soluble at 21 mg/mL in DMSO for concentrated kinetic assay stocks

Molecular Formula C27H31N3O6
Molecular Weight 493.6 g/mol
CAS No. 787549-26-2
Cat. No. B1609853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMocpac
CAS787549-26-2
Molecular FormulaC27H31N3O6
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCCC(=O)NCCCCC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C27H31N3O6/c1-3-24(31)28-14-8-7-11-22(30-27(34)35-17-19-9-5-4-6-10-19)26(33)29-20-12-13-21-18(2)15-25(32)36-23(21)16-20/h4-6,9-10,12-13,15-16,22H,3,7-8,11,14,17H2,1-2H3,(H,28,31)(H,29,33)(H,30,34)/t22-/m0/s1
InChIKeyBFDGUJKFQRJHJM-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MOCPAC HDAC1-Selective Fluorogenic Substrate


MOCPAC (CAS 787549-26-2) is a small-molecule, cell-permeable synthetic substrate specifically designed to measure histone deacetylase 1 (HDAC1) enzymatic activity [1]. With a molecular weight of 493.55 g/mol and a purity typically exceeding 98%, it functions as a selective reporter in biochemical and cell-based assays, enabling isoform-specific deacetylase monitoring without antibody dependence . Its unique coumarin-based scaffold ensures robust detection via fluorescence or mass spectrometry, distinguishing it from pan-HDAC substrates commonly used in epigenetic research.

MOCPAC vs. Pan-HDAC Substrates


Generic fluorogenic HDAC substrates (e.g., Boc-Lys(Ac)-AMC, MAL) fail to differentiate between class I and class II deacetylases, leading to ambiguous or off-target signals that obscure isoform-specific pharmacology [1]. In contrast, MOCPAC’s engineered selectivity for HDAC1 over HDAC6 (class I over class II) is essential for studies requiring precise attribution of enzymatic activity—critical in drug discovery where pan-inhibition of HDACs is associated with dose-limiting toxicities. Substituting with a non-selective substrate introduces systematic error into inhibition data and undermines the validity of structure-activity relationship (SAR) campaigns.

MOCPAC Differentiation Evidence


Isoform Discrimination with BATCP Paired Substrate

MOCPAC is engineered to be preferentially deacetylated by HDAC1, with minimal cross-reactivity toward HDAC6 [1]. In a validated HeLa cell-based UHPLC-MS assay, MOCPAC deacetylation specifically reports HDAC1 activity, while the analog substrate BATCP reports HDAC6 activity [2]. This functional selectivity enables dual-isoform monitoring in a single cellular system without antibody-based detection.

Epigenetics HDAC inhibitor screening Isoform selectivity

Direct Fluorogenic Detection vs. Trypsin-Dependent MAL

Unlike many fluorogenic HDAC substrates that are restricted to cell-free biochemical assays, MOCPAC is cell-permeable and has been validated for use in living HeLa cells to measure endogenous HDAC1 activity [1]. This contrasts with substrates like MAL, which provide only general HDAC activity readings. In the described method, MOCPAC (21 µM) is incubated with intact cells for 8 hours, followed by UHPLC-MS quantification of the deacetylated product (dMOCPAC) [2].

Cell-based assays Drug discovery UHPLC-MS

Cellular Validation with Reference Inhibitors

MOCPAC exhibits a DMSO solubility of 21 mg/mL at 25°C , which corresponds to approximately 42.5 mM—sufficiently high for preparing concentrated stock solutions used in high-throughput screening and dose-response studies. This solubility exceeds that of many structurally related peptide-based HDAC substrates, which often require specialized solubilization strategies due to lower solubility limits.

Solubility Formulation High-throughput screening

MOCPAC Research and Screening Applications


Cellular Screening for Class I Inhibitors

Use MOCPAC (21 µM) in HeLa cells to quantify HDAC1-specific inhibition by test compounds [1]. Parallel incubation with BATCP allows simultaneous determination of HDAC6 selectivity. The method is antibody-free and adaptable to automated UHPLC-MS workflows, making it ideal for medium- to high-throughput screening of compound libraries where isoform selectivity is a key decision parameter.

HDAC Inhibitor Pharmacology Deconvolution

Employ MOCPAC to confirm target engagement and functional inhibition of HDAC1 in cellular models. This is particularly critical for PROTAC degraders, where monitoring substrate turnover provides a direct readout of remaining enzymatic activity after target degradation [1]. The cell-based format ensures that results reflect endogenous HDAC1 activity rather than recombinant enzyme behavior.

QC Testing of Recombinant HDAC1

Utilize MOCPAC to dissect the specific contribution of HDAC1 to deacetylase-dependent phenotypes in cancer, neurobiology, or immunology research [1]. By combining MOCPAC-based activity measurements with genetic knockdown or isoform-selective inhibitors, researchers can establish causal links between HDAC1 function and cellular outcomes.

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